molecular formula C20H10Cl3N3O4 B5232095 4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

カタログ番号 B5232095
分子量: 462.7 g/mol
InChIキー: CKLHTBIULBYVNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide, commonly known as DCB-3503, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

作用機序

The exact mechanism of action of DCB-3503 is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression, respectively. It also modulates the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DCB-3503 has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of tumor cells, reduce the production of pro-inflammatory cytokines and chemokines, and protect neurons from oxidative stress and inflammation.

実験室実験の利点と制限

One of the major advantages of DCB-3503 is its high potency and selectivity, which makes it an ideal candidate for further development as a therapeutic agent. However, its limitations include poor solubility and stability, which may affect its efficacy and pharmacokinetic properties.

将来の方向性

There are several future directions for the research and development of DCB-3503. One potential area of application is in the treatment of cancer, where it has shown promising results in preclinical studies. Further studies are needed to determine its efficacy and safety in clinical trials. Another potential area of application is in the treatment of neurodegenerative disorders, where it has shown potential as a neuroprotective agent. Future studies should focus on elucidating its mechanism of action and optimizing its pharmacokinetic properties for clinical use.

合成法

The synthesis of DCB-3503 involves several steps, starting with the reaction of 2-amino-5-chlorobenzoxazole with 4-chloro-3-nitrobenzoic acid in the presence of a coupling agent. The resulting intermediate is then reacted with 3-amino-5,7-dichlorobenzoxazole to obtain the final product. The purity and identity of the compound are confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

科学的研究の応用

DCB-3503 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anti-cancer agent, inhibiting the growth of tumor cells and inducing apoptosis. It has also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, DCB-3503 has shown potential as a neuroprotective agent, protecting neurons from oxidative stress and reducing inflammation in the brain.

特性

IUPAC Name

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl3N3O4/c21-12-8-15(23)18-16(9-12)25-20(30-18)11-2-1-3-13(6-11)24-19(27)10-4-5-14(22)17(7-10)26(28)29/h1-9H,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLHTBIULBYVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。